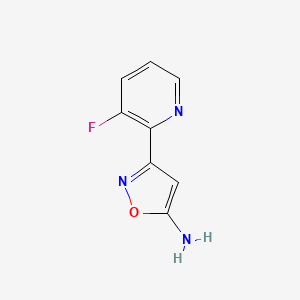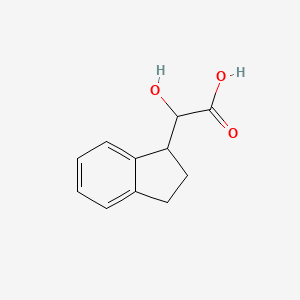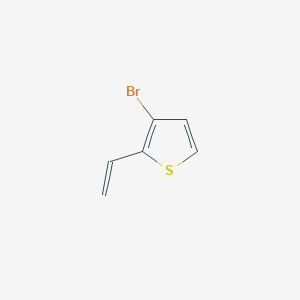
3-Bromo-2-ethenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-ethenylthiophene is an organosulfur compound with the molecular formula C6H5BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethenylthiophene typically involves the bromination of 2-ethenylthiophene. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The bromine atom in this compound can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-thiophenes, thioethers.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-ethenylthiophene has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Research has explored its potential as a precursor for biologically active compounds with antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 3-Bromo-2-ethenylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-ethenylthiophene: Similar in structure but with the bromine atom at the 2-position.
3-Bromo-2-methylthiophene: Contains a methyl group instead of an ethenyl group.
3-Bromo-2-nitrothiophene: Contains a nitro group instead of an ethenyl group.
Uniqueness: 3-Bromo-2-ethenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of conjugated polymers and materials with specific optoelectronic properties.
Eigenschaften
CAS-Nummer |
141811-50-9 |
|---|---|
Molekularformel |
C6H5BrS |
Molekulargewicht |
189.07 g/mol |
IUPAC-Name |
3-bromo-2-ethenylthiophene |
InChI |
InChI=1S/C6H5BrS/c1-2-6-5(7)3-4-8-6/h2-4H,1H2 |
InChI-Schlüssel |
DBKZARIYGFQWMM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


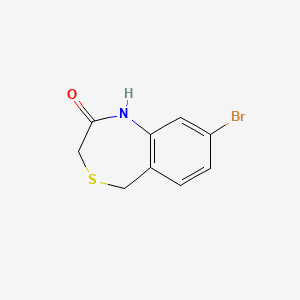

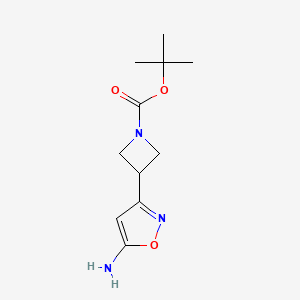
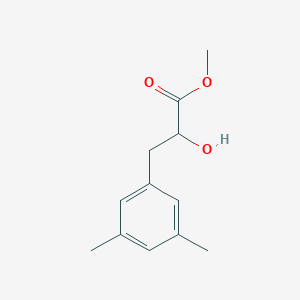


![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)

![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)


